2-(Bromomethyl)-2,3-dihydro-5-methoxybenzofuran
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Overview
Description
2-(Bromomethyl)-5-methoxy-2,3-dihydro-1-benzofuran is an organic compound that belongs to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This particular compound is characterized by the presence of a bromomethyl group at the second position and a methoxy group at the fifth position on the benzofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(bromomethyl)-5-methoxy-2,3-dihydro-1-benzofuran typically involves the bromination of a precursor compound. One common method involves the bromination of 2-methyl-3-carbethoxy-5-methoxybenzofuran using N-bromosuccinimide (NBS) as the brominating agent . The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they generally follow similar principles as laboratory synthesis, with optimizations for scale, yield, and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the bromination process.
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-5-methoxy-2,3-dihydro-1-benzofuran undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides, leading to the formation of corresponding derivatives.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or to reduce other functional groups present in the molecule.
Common Reagents and Conditions
N-bromosuccinimide (NBS): Used for bromination reactions.
Sodium hydride (NaH): Commonly used in nucleophilic substitution reactions.
Palladium catalysts: Employed in various coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminomethyl derivative, while oxidation can produce a carbonyl-containing compound.
Scientific Research Applications
2-(Bromomethyl)-5-methoxy-2,3-dihydro-1-benzofuran has several applications in scientific research:
Biology: The compound can be used to study the effects of brominated organic compounds on biological systems.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(bromomethyl)-5-methoxy-2,3-dihydro-1-benzofuran involves its reactivity towards nucleophiles and its ability to participate in various organic reactions. The bromomethyl group is particularly reactive, making it a useful functional group for further chemical transformations. The compound can interact with molecular targets through covalent bonding, leading to the formation of new chemical entities.
Comparison with Similar Compounds
Similar Compounds
2-(Bromomethyl)benzofuran: Lacks the methoxy group at the fifth position.
2-(Bromomethyl)-5-methoxyindole: Contains an indole ring instead of a benzofuran ring.
Uniqueness
2-(Bromomethyl)-5-methoxy-2,3-dihydro-1-benzofuran is unique due to the presence of both a bromomethyl and a methoxy group on the benzofuran ring. This combination of functional groups provides distinct reactivity and potential for diverse chemical modifications, making it a valuable compound in synthetic organic chemistry.
Properties
CAS No. |
19997-52-5 |
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Molecular Formula |
C10H11BrO2 |
Molecular Weight |
243.10 g/mol |
IUPAC Name |
2-(bromomethyl)-5-methoxy-2,3-dihydro-1-benzofuran |
InChI |
InChI=1S/C10H11BrO2/c1-12-8-2-3-10-7(4-8)5-9(6-11)13-10/h2-4,9H,5-6H2,1H3 |
InChI Key |
OJTFMQIEFYRCRZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(C2)CBr |
Origin of Product |
United States |
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